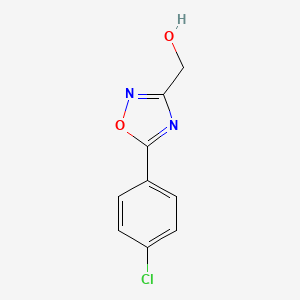

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and nucleophilic attack of the amines .Aplicaciones Científicas De Investigación

Field: Anticancer Research

Application Summary

The compound “3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate” and its 4-formyl analog have been synthesized and evaluated for their in-vitro anticancer activity against human tumor cell lines .

Methods of Application

The compound was synthesized under ultrasonication by formylation of “3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate” and characterized by spectral studies . The ultrasonic method of synthesis was found to be simple, ecofriendly, economical, reduces reaction time and gave good yield when compared with traditional methods of synthesis .

Results or Outcomes

The anticancer activity of the compounds was tested against 60 human tumor cell lines and compared with the standard drug vincristine sulphate . The compound showed activity against CNS (SNB-75, %GI=46.71), renal (UO-31, %GI=31.52), non-small cell lung (NCI-H522, %GI=25.65), leukemia (MOLT-4, %GI=23.02) human tumor cell lines . It showed higher cytotoxicity against NCI-H23 cells (non-small lung cancer cell panel) as compared to the standard drug vincristine sulphate .

Field: Photothermal Applications of Two-Dimensional Nanomaterials

Application Summary

Two-dimensional (2D) nanomaterials have become increasingly attractive in recent years due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility . Their good biocompatibility enables their prosperous applications in various fields .

Methods of Application

The applications of 2D nanomaterials include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .

Results or Outcomes

The development of more 2D nanomaterials and their photothermal conversions have derived many more applications in cutting-edge fields .

Field: Catalytic Applications of Layered Double Hydroxides

Application Summary

Layered Double Hydroxides (LDHs) have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports .

Methods of Application

The flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions make LDHs suitable for various applications .

Results or Outcomes

LDHs have been used both as directly prepared or after thermal treatment and/or reduction .

Direcciones Futuras

The future directions for research on “(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol” could include further exploration of its synthesis, characterization, and potential applications. For instance, the development of metal-free synthetic routes to isoxazoles has been suggested as a future direction .

Propiedades

IUPAC Name |

[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)12-14-9/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRDZVBEOOYILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369418 | |

| Record name | [5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol | |

CAS RN |

685123-47-1 | |

| Record name | [5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid](/img/structure/B1620693.png)

![3-Bromo-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one](/img/structure/B1620699.png)

![6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1620708.png)

![{[Imino(2-mercaptoanilino)methyl]amino}methanimidamide hydrochloride](/img/structure/B1620711.png)